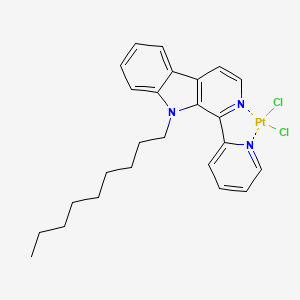
(beta)-Apo-oxytetracycline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A-Apooxytetracycline is a degradation product of oxytetracycline, a broad-spectrum antibiotic belonging to the tetracycline class. It is formed under acidic conditions through the dehydration of oxytetracycline to anhydrooxytetracycline, followed by an internal cyclization reaction . This compound is significant in monitoring the stability of oxytetracycline and its derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: A-Apooxytetracycline is synthesized from oxytetracycline under acidic conditions. The process involves the initial dehydration of oxytetracycline to form anhydrooxytetracycline, which then undergoes an internal cyclization of the C5-OH group to the C12 ketone, resulting in the cleavage of the C12-C12a bond and the formation of A-Apooxytetracycline .
Industrial Production Methods: The industrial production of A-Apooxytetracycline typically involves the controlled degradation of oxytetracycline under specific acidic conditions. This process is carefully monitored to ensure the formation of the desired product while minimizing the production of unwanted by-products .
Analyse Des Réactions Chimiques
Types of Reactions: A-Apooxytetracycline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl and amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxo-derivatives, while reduction can yield different hydroxylated compounds .
Applications De Recherche Scientifique
A-Apooxytetracycline has several scientific research applications, including:
Chemistry: It is used as a reference standard for monitoring the stability of oxytetracycline and its derivatives.
Biology: It serves as a tool for studying the degradation pathways of tetracycline antibiotics.
Medicine: Research on A-Apooxytetracycline helps in understanding the pharmacokinetics and stability of tetracycline antibiotics.
Mécanisme D'action
A-Apooxytetracycline exerts its effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the amino-acyl tRNA from binding to the A site of the ribosome. This binding is reversible and disrupts the translation process, leading to the inhibition of bacterial growth .
Comparaison Avec Des Composés Similaires
Oxytetracycline: The parent compound from which A-Apooxytetracycline is derived.
Anhydrooxytetracycline: An intermediate in the formation of A-Apooxytetracycline.
Tetracycline: Another broad-spectrum antibiotic in the same class.
Chlortetracycline: A tetracycline derivative with similar antibacterial properties.
Uniqueness: A-Apooxytetracycline is unique due to its formation through the specific degradation pathway of oxytetracycline under acidic conditions. This makes it an important compound for studying the stability and degradation of tetracycline antibiotics .
Propriétés
Formule moléculaire |
C22H22N2O8 |
|---|---|
Poids moléculaire |
442.4 g/mol |
Nom IUPAC |
(3R,4S,5R)-4-(4,5-dihydroxy-9-methyl-3-oxo-1H-benzo[f][2]benzofuran-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohexene-1-carboxamide |
InChI |
InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)20(32-22(12)31)13-15(24(2)3)17(27)14(21(23)30)19(29)18(13)28/h4-6,13,15,18,20,25-28H,1-3H3,(H2,23,30)/t13-,15+,18+,20?/m0/s1 |
Clé InChI |
DRKMHDAKULCOKQ-VUPCMTQJSA-N |
SMILES isomérique |
CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)[C@H]4[C@H](C(=C(C(=O)[C@@H]4O)C(=O)N)O)N(C)C)O)O |
SMILES canonique |
CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)C4C(C(=C(C(=O)C4O)C(=O)N)O)N(C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


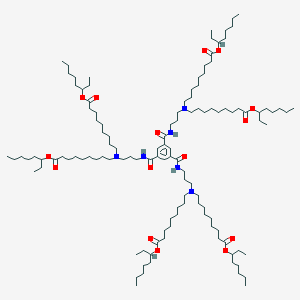
![2-(6,20-Diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;(2,5-dioxopyrrolidin-1-yl) acetate;perchlorate](/img/structure/B12384501.png)
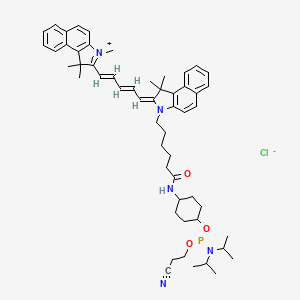
![disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12384505.png)
![8-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B12384510.png)
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]penta-2,4-dienamide](/img/structure/B12384512.png)
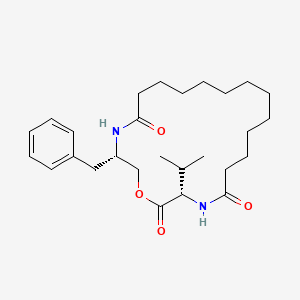
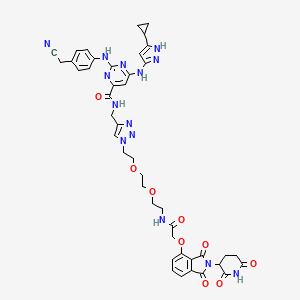
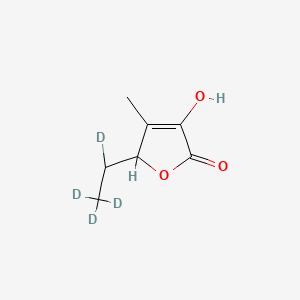

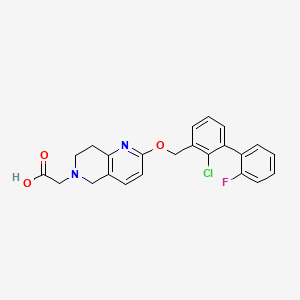

![1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12384570.png)
